1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone
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Overview
Description
- 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
- The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
- Its molecular weight is approximately 236.71 g/mol .
Preparation Methods
- Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
- One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
- Industrial production methods may vary, but these principles guide large-scale synthesis.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Detailed studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.
Properties
Molecular Formula |
C13H11ClOS |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
UBAKFMWYMUPUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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